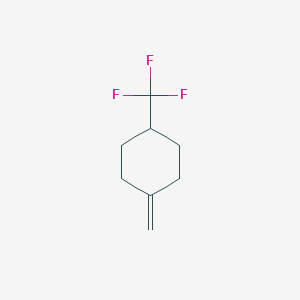
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate typically involves the reaction of 4-cyano-3-methoxy-2-methylbenzaldehyde with methyl acetate in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
相似化合物的比较
Similar Compounds
- Methyl cyanoacetate
- 4-Methoxyphenyl isocyanate
- Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate
Uniqueness
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and methoxy groups on the phenyl ring distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-8-9(6-11(14)15-2)4-5-10(7-13)12(8)16-3/h4-5H,6H2,1-3H3 |
InChI 键 |
AXNOSUMFIOZSSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1OC)C#N)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)

![Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B13886817.png)
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)

![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)


![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)



